molecular formula C8H11N3O B144213 2-Amino-1-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile CAS No. 134518-32-4

2-Amino-1-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B144213
CAS No.: 134518-32-4
M. Wt: 165.19 g/mol
InChI Key: HJUAUQSIDCNJFC-UHFFFAOYSA-N
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Description

2-Amino-1-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring, which is a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of a substituted pyrrole with an appropriate nitrile and amine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as iron (III) chloride, and may require heating to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and nitrile groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl-containing compounds, while substitution reactions can produce a variety of derivatives with modified functional groups.

Scientific Research Applications

2-Amino-1-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which 2-Amino-1-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: Another five-membered heterocyclic compound with two nitrogen atoms.

    Pyrimidine: A six-membered ring with two nitrogen atoms, often found in nucleic acids.

    Indole: A bicyclic compound containing a benzene ring fused to a pyrrole ring.

Uniqueness

2-Amino-1-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its specific functional groups and the presence of both an amino and nitrile group on the pyrrole ring

Properties

CAS No.

134518-32-4

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

3-hydroxy-5-imino-1-propan-2-yl-2H-pyrrole-4-carbonitrile

InChI

InChI=1S/C8H11N3O/c1-5(2)11-4-7(12)6(3-9)8(11)10/h5,10,12H,4H2,1-2H3

InChI Key

HJUAUQSIDCNJFC-UHFFFAOYSA-N

Isomeric SMILES

CC(C)N1CC(=O)C(=C1N)C#N

SMILES

CC(C)N1CC(=C(C1=N)C#N)O

Canonical SMILES

CC(C)N1CC(=O)C(=C1N)C#N

Synonyms

1H-Pyrrole-3-carbonitrile,2-amino-4,5-dihydro-1-(1-methylethyl)-4-oxo-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

99 g of malononitrile were dissolved in 150 ml of DMF and cooled to 0° C. While cooling, 306 g of triethylamine and 159 g of chloroacetyl chloride were simultaneously added dropwise to this. The reaction mixture was stirred at 10° C. for 10 minutes and subsequently added to a mixture of 1.5 kg of ice and 158 g of isopropylamine. The mixture was stirred at room temperature for 8 hours. The volatiles were then removed by distillation under atmospheric pressure at 100° C., and the distillation residue was cooled to 5° C. The precipitate was filtered off with suction, washed and dried. 105.6 g (43% of theory) of the compound of the formula ##STR24## of melting point 285° to 290° C. were obtained. The IR, NMR, UV and mass spectra and the elemental analysis are consistent with the structural formula.
Quantity
99 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
306 g
Type
reactant
Reaction Step Two
Quantity
159 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Three
Quantity
158 g
Type
reactant
Reaction Step Three

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